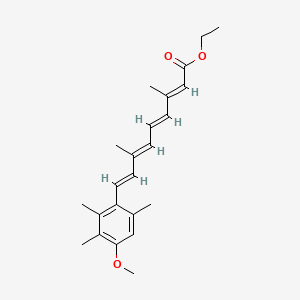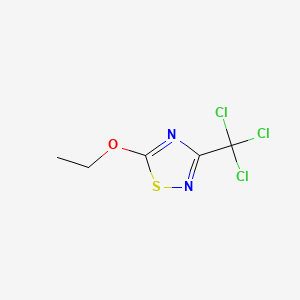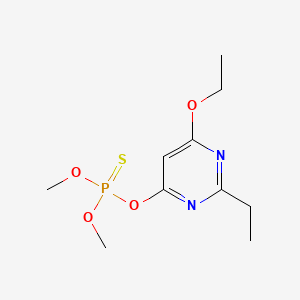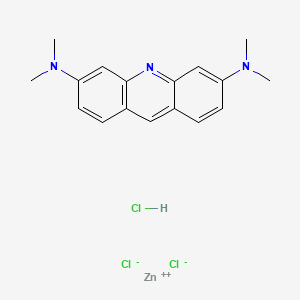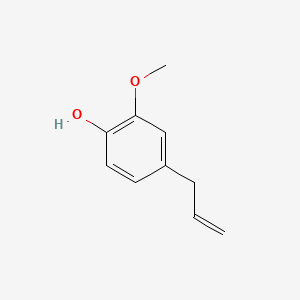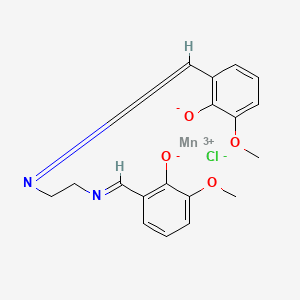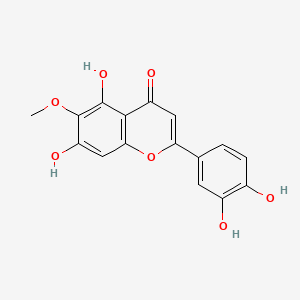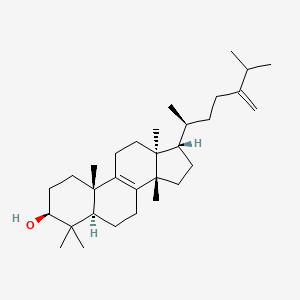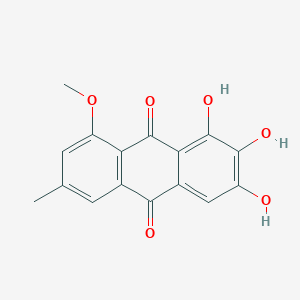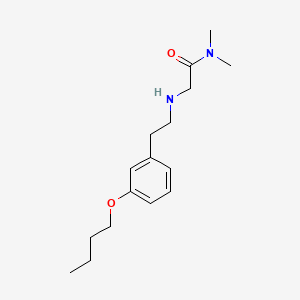
L-Leucine, L-alanyl-L-histidyl-L-tryptophyl-L-serylglycyl-L-histidyl-L-cysteinyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-991 is a peptide inhibitor that has shown remarkable biological activity in a number of animal models of allergic diseases. It holds promise for the potential treatment of allergic diseases in humans . The compound is known for its ability to inhibit Immunoglobulin E (IgE), making it a significant candidate in the field of immunology .
Preparation Methods
The preparation of F-991 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
F-991 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
F-991 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It is used to study the role of Immunoglobulin E in allergic reactions and other immune responses.
Medicine: It holds potential as a therapeutic agent for treating allergic diseases such as asthma and allergic rhinitis.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
F-991 exerts its effects by inhibiting Immunoglobulin E (IgE). This inhibition prevents IgE from binding to its receptors on the surface of mast cells and basophils, thereby preventing the release of histamine and other inflammatory mediators. This mechanism is crucial in reducing allergic reactions and inflammation .
Comparison with Similar Compounds
F-991 is unique in its potent inhibition of Immunoglobulin E. Similar compounds include:
Omalizumab: Another IgE inhibitor used in the treatment of allergic asthma.
Ligelizumab: A monoclonal antibody that also targets IgE.
Dupilumab: Targets the interleukin-4 receptor, which is involved in the IgE signaling pathway.
F-991 stands out due to its specific peptide structure and its potential for higher efficacy and fewer side effects compared to other IgE inhibitors.
Properties
CAS No. |
188193-59-1 |
|---|---|
Molecular Formula |
C43H60N14O11S2 |
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H60N14O11S2/c1-21(2)8-31(43(67)68)54-41(65)33(17-69)57-42(66)34(18-70)56-39(63)29(10-24-13-45-19-49-24)51-35(59)15-48-37(61)32(16-58)55-38(62)28(9-23-12-47-27-7-5-4-6-26(23)27)53-40(64)30(52-36(60)22(3)44)11-25-14-46-20-50-25/h4-7,12-14,19-22,28-34,47,58,69-70H,8-11,15-18,44H2,1-3H3,(H,45,49)(H,46,50)(H,48,61)(H,51,59)(H,52,60)(H,53,64)(H,54,65)(H,55,62)(H,56,63)(H,57,66)(H,67,68)/t22-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
BWCARSGBKSFOCL-OSTURJEUSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AHWSGHCCL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-991; F 991; F991; Ala-his-trp-ser-gly-his-cys-cys-leu; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




